molecular formula C11H11NO2 B1361897 7-Methoxy-4-methyl-quinolin-2-ol CAS No. 40053-37-0

7-Methoxy-4-methyl-quinolin-2-ol

Cat. No. B1361897
CAS RN: 40053-37-0
M. Wt: 189.21 g/mol
InChI Key: MXLWDNBRJGOMLA-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-quinolin-2-ol is a heterocyclic organic compound . It has a molecular formula of C11H11NO2 and a molecular weight of 189.210 .


Synthesis Analysis

Quinoline, the core structure of 7-Methoxy-4-methyl-quinolin-2-ol, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-4-methyl-quinolin-2-ol consists of a benzene ring fused with a pyridine moiety . The structure also includes a methoxy group and a methyl group attached to the quinoline core .


Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Methoxy-4-methyl-quinolin-2-ol, have been functionalized for biological and pharmaceutical activities . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

7-Methoxy-4-methyl-quinolin-2-ol is a solid substance . It has a high degree of solubility in water and organic solvents.

Scientific Research Applications

Antifungal Activity

Quinoline derivatives have been studied for their antifungal properties. For example, 7-amino-4-methylquinolin-2(1H)-one has shown promising results in antifungal activity studies .

Medicinal Chemistry

Quinolines are a significant class of compounds in medicinal chemistry due to their diverse biological activities. They are often used as building blocks for synthesizing various pharmaceuticals .

Synthesis of Heterocycles

Quinolines are utilized in the synthesis of a wide range of heterocyclic compounds, many of which exhibit unique biological activities .

Safety and Hazards

The safety and hazards of 7-Methoxy-4-methyl-quinolin-2-ol are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

Quinoline and its derivatives, including 7-Methoxy-4-methyl-quinolin-2-ol, have potential applications in drug discovery and medicinal chemistry . Future research may focus on the synthesis of bioactive derivatives and their pharmacological activities .

properties

IUPAC Name

7-methoxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWDNBRJGOMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354010
Record name 7-methoxy-4-methyl-quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-4-methyl-quinolin-2-ol

CAS RN

40053-37-0
Record name 7-methoxy-4-methyl-quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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